molecular formula C6H6N2O3 B174573 3-Amino-4-nitrophenol CAS No. 16292-90-3

3-Amino-4-nitrophenol

Cat. No. B174573
CAS RN: 16292-90-3
M. Wt: 154.12 g/mol
InChI Key: WGEZJWMZNGUEHR-UHFFFAOYSA-N
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Description

3-Amino-4-nitrophenol is a compound with the molecular formula C6H6N2O3 . It is also known by other names such as Phenol, 3-amino-4-nitro-, 5-hydroxy-2-nitroaniline, and PK87PS8EQH . It has a molecular weight of 154.12 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Amino-4-nitrophenol consists of a phenol group with an amino group at the 3rd position and a nitro group at the 4th position . The InChI representation of the molecule is InChI=1S/C6H6N2O3/c7-5-3-4 (9)1-2-6 (5)8 (10)11/h1-3,9H,7H2 . The Canonical SMILES representation is C1=CC (=C (C=C1O)N) [N+] (=O) [O-] .


Chemical Reactions Analysis

The reduction of 4-nitrophenol to 4-aminophenol with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .


Physical And Chemical Properties Analysis

3-Amino-4-nitrophenol has a molecular weight of 154.12 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 0 . The Exact Mass is 154.03784206 g/mol . The Topological Polar Surface Area is 92.1 Ų . The Heavy Atom Count is 11 . The Formal Charge is 0 .

Scientific Research Applications

Applications in Catalysis and Environmental Remediation

Graphene-based Catalysts for Reduction of Nitro Compounds Recent studies highlight the significant role of graphene-based catalysts in the reduction of nitro compounds to amines, including 3-Amino-4-nitrophenol. These catalysts facilitate the transformation of environmentally concerning nitro contaminants, such as 4-nitrophenol, into valuable amines used in various industries. Graphene derivatives in the synthesis of these catalysts are particularly advantageous due to their enhanced reduction rates and catalytic efficiency (Nasrollahzadeh et al., 2020).

Degradation of Nitrophenol The degradation of nitrophenol, an environmental contaminant, has been intensively studied. A novel gene cluster responsible for 4-nitrophenol degradation in Rhodococcus opacus SAO101 has been identified, providing insights into the genetic mechanisms underlying this process (Kitagawa et al., 2004).

Gold Nanoparticles in Catalytic Reduction Gold nanoparticles, supported by amino groups on magnetite microspheres, have been studied for their catalytic performances in the conversion of 4-nitrophenol to 4-aminophenol. The stability and efficiency of these microspheres in catalytic processes highlight their potential in wastewater treatment (Ma et al., 2018).

Novel Metal-free Catalytic Reduction N-doped graphene has been reported to catalyze the metal-free reduction of 4-nitrophenol to 4-aminophenol. The process exhibits comparable activity to metallic catalysts and follows unique kinetics, suggesting an innovative approach to nitrophenol reduction (Kong et al., 2013).

Biological Transformation of Nitrophenols Studies on the biotransformation and removal of nitrophenols under denitrifying conditions reveal significant insights. The process involves the conversion of nitrophenols to aminophenols, playing a crucial role in environmental remediation (Karim & Gupta, 2003).

Safety And Hazards

When handling 3-Amino-4-nitrophenol, it is recommended to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be worn, including chemical impermeable gloves . Adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

3-Amino-4-nitrophenol has been used in the synthesis of benzimidazole-based Factor Xa inhibitors and 4-(4-amino-3-nitrophenoxy)phthalonitrile . It has also been employed as a matrix during visible matrix-assisted laser desorption/ionization mass spectrometry . This suggests potential future applications in the field of medicinal chemistry and analytical chemistry.

properties

IUPAC Name

3-amino-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEZJWMZNGUEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936763
Record name 3-Amino-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-nitrophenol

CAS RN

16292-90-3
Record name 3-Amino-4-nitrophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016292903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-4-NITROPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK87PS8EQH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
MM SHAHIN, A Bugaut… - International Journal of …, 1982 - Wiley Online Library
… In contrast to the results with 3-amino-4-nitrophenol and 4-amino-3-nitrophenol, which were negative, the isomers 2-amino4-nitrophenol and 2-amino-5 -nitrophenol were found to be …
Number of citations: 20 onlinelibrary.wiley.com
DO Dorohoi, A Airinei, M Dimitriu - … Acta Part A: Molecular and Biomolecular …, 2009 - Elsevier
… The wavenumbers in the maximum of the visible charge transfer absorption band of o-nitro-aniline, 4-amino-3-nitrophenol and 3-amino-4-nitrophenol depend linearly on the Baur–Nicol …
Number of citations: 21 www.sciencedirect.com
M Imoto, Y Matsui, M Takeda, A Tamaki… - The Journal of …, 2011 - ACS Publications
… Reaction of 3-amino-4-nitrochlorobenzene (1c) in aqueous n Bu 4 NOH preferentially yields 3-amino-4-nitrophenol (4c) in 57% yield through a pathway involving substitution of Cl with …
Number of citations: 33 pubs.acs.org
KT Chung, L Kirkovsky, A Kirkovsky… - … Research/Reviews in …, 1997 - Elsevier
… -2-nitrophenol, the derivatives 3-amino-4-nitrophenol and 4-… , 3-amino-4-nitrophenol is not mutagenic to any Salmonella tester strains. Other derivatives, such as 3-amino-4-nitrophenol, …
Number of citations: 106 www.sciencedirect.com
PA Renhowe, S Pecchi, CM Shafer… - Journal of medicinal …, 2009 - ACS Publications
… Ether linked moieties were accessed by reaction of 3-amino-4-nitrophenol with alcohols under Mitsunobu conditions (Scheme 4, b) to give 24. Reduction of 21 or 24 in the presence of …
Number of citations: 167 pubs.acs.org
JW Eastes, MH Aldridge, MJ Kamlet - Journal of the Chemical Society …, 1969 - pubs.rsc.org
… The method of Meldola and Stephens 22 involving ONdiacetylation of 3-aminophenol, nitration, and hydrolysis with 7% hydrochloric acid, led to poor yields of 3-amino4-nitrophenol, mp …
Number of citations: 17 pubs.rsc.org
G Klopman, MR Frierson… - Environmental …, 1985 - Wiley Online Library
There is an increasing problem in the world of toxicological evaluation in that, while test results of new compounds are appearing regularly, traditional methods of analysis of such data …
Number of citations: 69 onlinelibrary.wiley.com
F Li, Q Xia, Y Gao, Q Cheng, L Ding, B Yang… - … : Water Research & …, 2018 - pubs.rsc.org
In this study, the feasibility of utilizing an anaerobic osmotic membrane bioreactor (OMBR) for the treatment of a refractory acid dye, Lanaset red G.GR, is demonstrated. The …
Number of citations: 40 pubs.rsc.org
MP Rayaroth, CT Aravindakumar, NS Shah… - Chemical Engineering …, 2022 - Elsevier
… Among the degradation byproducts of PAS, nitroaniline, and 3-amino-4-nitrophenol are more toxic than the parent compound. It is noted that the toxicity of the above derivatives is …
Number of citations: 211 www.sciencedirect.com
MM Shahin, A Bugaut, G Kalopissis - Chemical Mutagens: Principles and …, 1983 - Springer
… nesis experiments with 3-amino-4-nitrophenol, we found it to … 3-amino4-nitrophenol revealed that it contained impurities. Results of mutagenicity tests of purified 3-amino-4-nitrophenol …
Number of citations: 17 link.springer.com

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